[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate [2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate
Brand Name: Vulcanchem
CAS No.: 946371-88-6
VCID: VC5134415
InChI: InChI=1S/C23H21ClN4O5/c1-13-20(26-27-28(13)16-10-8-15(24)9-11-16)23(29)32-12-18-14(2)33-22(25-18)17-6-5-7-19(30-3)21(17)31-4/h5-11H,12H2,1-4H3
SMILES: CC1=C(N=NN1C2=CC=C(C=C2)Cl)C(=O)OCC3=C(OC(=N3)C4=C(C(=CC=C4)OC)OC)C
Molecular Formula: C23H21ClN4O5
Molecular Weight: 468.89

[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate

CAS No.: 946371-88-6

Cat. No.: VC5134415

Molecular Formula: C23H21ClN4O5

Molecular Weight: 468.89

* For research use only. Not for human or veterinary use.

[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate - 946371-88-6

Specification

CAS No. 946371-88-6
Molecular Formula C23H21ClN4O5
Molecular Weight 468.89
IUPAC Name [2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-chlorophenyl)-5-methyltriazole-4-carboxylate
Standard InChI InChI=1S/C23H21ClN4O5/c1-13-20(26-27-28(13)16-10-8-15(24)9-11-16)23(29)32-12-18-14(2)33-22(25-18)17-6-5-7-19(30-3)21(17)31-4/h5-11H,12H2,1-4H3
Standard InChI Key IHPMUTWZKBKQNI-UHFFFAOYSA-N
SMILES CC1=C(N=NN1C2=CC=C(C=C2)Cl)C(=O)OCC3=C(OC(=N3)C4=C(C(=CC=C4)OC)OC)C

Introduction

The compound [2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate is a complex organic molecule featuring both oxazole and triazole moieties. These heterocyclic rings are known for their significant biological activities and chemical reactivity. The presence of multiple aromatic rings and functional groups, such as methoxy and carboxylate, contributes to its potential biological activity.

Synthesis

The synthesis of this compound typically involves multiple steps, including the formation of the oxazole and triazole rings. The specific synthesis pathway may involve the use of click chemistry for the triazole formation, which is a common method for synthesizing triazole-containing compounds.

Comparison with Similar Compounds

Compound NameMolecular FormulaKey Features
[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(3,5-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylateC25H26N4O5Contains oxazole and triazole rings, methoxy groups
[2-(2,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylateC25H26N4O6Features p-ethoxyphenyl substitution instead of p-chlorophenyl
7-{[2-(3,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-3,4-dimethyl-1-phenylpyrazolo[3,4-b]pyridin-6-oneNot specifiedIncorporates pyrazolo structure instead of triazole

Potential Applications

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